Ieico-4F

Description

Contextualization of Fused-Ring Electron Acceptors (FREAs) in Organic Electronics

Fused-ring electron acceptors (FREAs) represent a significant advancement in the field of organic electronics, particularly for OSCs. These molecules typically feature a donor-acceptor-donor (A-D-A) structure, incorporating an electron-donating fused-ring core, electron-accepting end groups, π-bridges, and side chains. nih.govresearchgate.net FREAs offer several advantages, including the ability to tailor their structure, high tunability of properties, strong absorption in the visible and near-infrared (NIR) regions, and excellent n-type semiconducting characteristics. nih.govresearchgate.net The emergence of FREAs has revolutionized the OSC field, leading to devices with unprecedented efficiencies, surpassing the theoretical limits of traditional fullerene acceptors. nih.gov

Significance of IEICO-4F as a Next-Generation Non-Fullerene Acceptor (NFA)

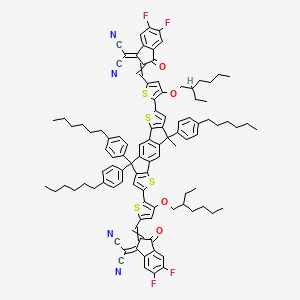

This compound stands out as a prominent example of a next-generation non-fullerene acceptor (NFA). It is characterized as a low band-gap and low energy-loss NFA, finding application in high-performance OSCs and panchromatic OPDs. ossila.com this compound possesses an A-D-A type structure, featuring an electron-donating fused five-member-ring indaceno[1,2-b:5,6-b′]dithiophene (IDT) core, flanked by two electron-withdrawing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2F) units, with extra thiophenes acting as spacers. ossila.com This structural design contributes to its favorable electronic and optical properties.

Overview of Key Research Directions and Challenges Pertaining to this compound

Research on this compound primarily focuses on its application and optimization in organic photovoltaic devices. Key research directions include exploring its performance in binary and ternary solar cells, investigating the impact of processing additives on blend morphology, and utilizing its strong NIR absorption for specific applications like powering implantable biomedical electronics. aip.orgrsc.orgresearchgate.net Challenges include optimizing morphology to improve fill factor and reduce energetic disorder, as well as balancing the trade-off between open-circuit voltage (Voc) loss and gains in short-circuit current density (Jsc) and fill factor (FF) when incorporating fluorination. rsc.orgwhiterose.ac.uk

Purpose and Scope of In-Depth Academic Inquiry into this compound

The purpose of in-depth academic inquiry into this compound is to fully understand its fundamental properties, explore its potential in various organic optoelectronic devices, and overcome the existing challenges to further enhance device performance and stability. This includes detailed studies of its molecular structure, electronic energy levels, absorption characteristics, charge transfer dynamics, and interactions with various donor materials and processing conditions. The scope is limited to the material's role and behavior within the context of organic electronics, specifically as an electron acceptor.

Detailed Research Findings on this compound

Research into this compound has yielded significant findings regarding its optoelectronic properties and performance in organic solar cells and photodetectors.

This compound is noted for its low band-gap, measured at approximately 1.29 eV. sigmaaldrich.com Its absorption spectrum extends into the near-infrared (NIR) region, with a maximum absorption around 860 nm and an absorption edge reaching up to 1000 nm. ossila.comwhiterose.ac.uksigmaaldrich.com This broad absorption range, particularly in the NIR, is a key advantage for capturing a wider portion of the solar spectrum or detecting NIR light. Compared to ITIC, this compound shows a significant red-shift in maximum absorption. ossila.com

The electronic energy levels of this compound have been reported, with a HOMO level around -5.49 eV and a LUMO level around -4.19 eV. sigmaaldrich.com These energy levels are crucial for efficient charge transfer and separation when blended with a suitable donor material.

Studies have investigated the performance of this compound in organic solar cells, often in combination with polymer donors like PTB7-Th. Binary devices using PTB7-Th:this compound have demonstrated promising power conversion efficiencies (PCEs). For instance, a PTB7-Th:this compound device achieved a PCE of 9.35% under 1 sun AM 1.5G illumination, with a Voc of 0.70 V, a Jsc of 21.91 mA/cm², and an FF of 0.60. aip.org Under specific illumination conditions relevant to implantable devices (650–1000 nm), the PCE reached 14.3%. aip.org

Ternary solar cells incorporating this compound have shown further improvements in performance. A ternary device based on PTB7-Th:BIT-4F-T:this compound achieved a PCE of up to 14.0%. ossila.com Another ternary system, PTB7-Th:this compound:DIBC, recorded a high efficiency of 13.53% with an FF of 71.36%, surpassing the binary PTB7-Th:this compound device (11.71% PCE, 65.29% FF). rsc.org The addition of a conjugated small molecule like p-DTS(FBTTh₂)₂ to the PTB7-Th:this compound blend also led to improved morphology and a PCE of 12.84% with a Jsc of 25.22 mA cm⁻² and an FF of 73.69%. rsc.org

The morphology of the active layer significantly impacts device performance. This compound has been shown to exhibit stronger π-π stacking after fluorination from IEICO, which is further enhanced when blended with the donor PTB7-Th. whiterose.ac.uk Optimizing the blend morphology, for example, through the use of processing additives like 1-chloronaphthalene (B1664548) (CN), can lead to significantly higher Jsc values. researchgate.net A PTB7-Th:this compound blend with CN additive achieved a Jsc of 27.3 mA/cm² and a PCE of 12.8%. researchgate.net

This compound has also been explored in organic photodetectors (OPDs). An OPD based on P3HT:this compound:PC₇₁BM exhibited a high detectivity of 1.35 × 10¹² Jones at 805 nm. ossila.com Heterojunction photodetectors based on this compound/WSe₂ have demonstrated high performance, with a responsivity of 8.32 A/W and a specific detectivity of 4.65 × 10¹¹ Jones at 808 nm, attributed to efficient charge transfer. sciopen.com

Recent studies also suggest that low-bandgap NFAs like this compound can contribute to charge generation even without a donor/acceptor interface, with intrinsic charge generation occurring at interfaces between polycrystalline regions in neat films. nih.gov Incorporating a small percentage of donor polymer can further boost charge generation. nih.gov

Here is a summary of some performance data for devices utilizing this compound:

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[[5-[15-[5-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H100F4N4O4S4/c1-9-16-21-24-29-64-32-38-69(39-33-64)102(8)82-48-79-83(49-78(82)98-84(102)54-92(118-98)100-90(114-60-62(14-6)27-19-12-4)46-72(116-100)44-80-94(67(56-108)57-109)74-50-86(104)88(106)52-76(74)96(80)112)103(70-40-34-65(35-41-70)30-25-22-17-10-2,71-42-36-66(37-43-71)31-26-23-18-11-3)85-55-93(119-99(79)85)101-91(115-61-63(15-7)28-20-13-5)47-73(117-101)45-81-95(68(58-110)59-111)75-51-87(105)89(107)53-77(75)97(81)113/h32-55,62-63H,9-31,60-61H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCNYUQCFAGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=C(C=C4C(=C3)C5=C(C4(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C(S5)C8=C(C=C(S8)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)OCC(CC)CCCC)C1=C2C=C(S1)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)OCC(CC)CCCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H100F4N4O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1662.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Synthetic Methodologies of Ieico 4f

Architectural Principles of IEICO-4F: Acceptor–Donor–Acceptor (A–D–A) Configuration

This compound adopts a typical A–D–A structure, where an electron-donating core (D) is symmetrically flanked by two identical electron-withdrawing terminal units (A). These units are interconnected via π-conjugated spacer units. This architectural design is fundamental to promoting efficient intramolecular charge transfer (ICT) from the donor core to the acceptor terminals, thereby influencing the molecule's electronic energy levels and optical absorption characteristics rhhz.net.

Core Unit Engineering: Indaceno[1,2-b:5,6-b′]dithiophene (IDT) Derivatives

The central electron-donating component of this compound is derived from the indaceno[1,2-b:5,6-b′]dithiophene (IDT) fused ring system ossila.com. This rigid, extended π-system serves as a strong electron donor. To enhance the solubility of the molecule in organic solvents, which is vital for solution-based processing techniques used in device fabrication, the IDT core is functionalized with solubilizing side chains, such as hexylphenyl groups lumtec.com.twmpg.de. The specific IDT derivative incorporated in this compound is identified as 4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene thieme-connect.com.

Terminal Electron-Withdrawing Units: Difluoro-Indenone-Malononitrile (IC-2F)

The electron-withdrawing terminal units are 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, commonly known as IC-2F ossila.com. These units exhibit strong electron-accepting capabilities due to the presence of highly electronegative fluorine atoms, as well as the electron-withdrawing nature of the malononitrile (B47326) and indenone functional groups. The inclusion of fluorine atoms not only increases the electron-withdrawing strength but can also impact the molecular packing and energy levels of the material mdpi.comencyclopedia.pub.

Synthetic Routes and Chemical Transformations for this compound Assembly

The synthesis of this compound involves a sequence of chemical reactions to precisely assemble the core, spacer, and terminal units into the desired A–D–A architecture. While detailed synthetic protocols with specific reaction conditions and yields were not extensively provided in the search results, the general approach centers on coupling reactions to form the necessary chemical bonds between the different molecular components.

Strategies for Precursor Synthesis and Purification

The synthesis of this compound necessitates the preparation of its precursor molecules: the functionalized IDT core, the substituted thiophene (B33073) spacer units, and the IC-2F terminal units. The synthesis of the IDT core derivative and the IC-2F units typically involves multi-step organic synthesis procedures. Similarly, the thiophene linkers with alkoxy side chains must be synthesized or acquired. Rigorous purification of these precursors is paramount to ensure the high purity of the final this compound product, which is essential for achieving optimal performance in organic electronic devices ossila.com. Standard purification techniques in organic synthesis, such as column chromatography, recrystallization, and sublimation, are likely employed.

Mechanistic Insights into Key Coupling and Cyclization Steps

The construction of this compound from its precursors generally relies on coupling reactions to establish the linkages between the core, spacer, and terminal units. Although specific reaction mechanisms for this compound synthesis were not extensively detailed in the search results, common coupling reactions utilized in the synthesis of conjugated organic molecules with similar structures include palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, or Sonogashira coupling) to form carbon-carbon bonds between aromatic or heteroaromatic moieties rhhz.net. Cyclization steps may be involved in the synthesis of the fused IDT core or the indenone portion of the IC-2F units. The precise mechanisms of these transformations would be dependent on the specific synthetic route developed for this compound. Research suggests that the synthesis of molecules with similar non-fused backbones can be achieved through steps involving C-H activation reactions to connect the core with π-bridge units, followed by the introduction of terminal groups rhhz.net.

Research Findings Related to Molecular Design:

Numerous studies have explored the impact of molecular modifications on the properties and performance of this compound and related compounds. For instance, a study comparing this compound with ACS8, a material where the alkoxy-thiophene linker is replaced by an alkylthio-thiophene unit, revealed differences in the energy gap and electron mobility, underscoring the critical role of the spacer unit functionalization mdpi.comencyclopedia.pub. Another comparison between this compound and IEICO, which features an alkyl-substituted thiophene spacer, demonstrated that the alkoxy group in this compound leads to increased coplanarity and enhanced NIR absorption mdpi.comencyclopedia.pubresearchgate.net. Furthermore, the incorporation of the difluorinated IC-2F end groups in this compound, in contrast to the non-fluorinated counterparts in IEICO, results in a narrower energy bandgap and a red-shifted absorption onset, attributed to enhanced intramolecular charge transfer mdpi.comencyclopedia.pub.

| Property | Value / Observation | Source |

| Molecular Weight | 1808.42 g/mol or 1662.2 g/mole acrospharma.co.kr | acrospharma.co.kr |

| Empirical Formula | C114H114F4N4O4S4 or C103H100F4N4O4S4 lumtec.com.twacrospharma.co.kr | lumtec.com.twacrospharma.co.kr |

| CAS Number | 2089044-02-8 ossila.comlumtec.com.twacrospharma.co.kr | ossila.comlumtec.com.twacrospharma.co.kr |

| Absorption Maximum (Film) | Around 860 nm ossila.com, 865 nm lumtec.com.tw | ossila.comlumtec.com.tw |

| Absorption Onset (NIR) | Around 1000 nm mdpi.comencyclopedia.pub | mdpi.comencyclopedia.pub |

| Bandgap (Eg) | 1.24 eV mdpi.comencyclopedia.pub | mdpi.comencyclopedia.pub |

| HOMO Energy Level | -5.44 eV lumtec.com.twdoi.org or -5.11 eV pku.edu.cn | lumtec.com.twdoi.orgpku.edu.cn |

| LUMO Energy Level | -4.16 eV lumtec.com.twdoi.org or -3.31 eV pku.edu.cn | lumtec.com.twdoi.orgpku.edu.cn |

| Electron Mobility | 1.14 × 10⁻⁴ cm²/Vs mdpi.comencyclopedia.pub | mdpi.comencyclopedia.pub |

| Solubility | Chloroform, Chlorobenzene (B131634) | |

| Form | Dark blue powder/crystals |

Systematic Structural Modifications of this compound and its Analogues

Systematic structural modifications of this compound and its analogues are crucial for fine-tuning their electronic, optical, and morphological properties, which in turn impacts the performance of organic electronic devices.

Impact of Halogenation on Molecular Framework (e.g., Fluorination from IEICO to this compound, IEICO-4Cl Derivatives)

Halogenation, particularly fluorination and chlorination, is a widely used strategy to modify the properties of NFAs like IEICO. The introduction of fluorine atoms, as seen in the transition from IEICO to this compound, enhances the electron-attracting properties of the molecule. acs.orgfigshare.com This typically leads to a down-shift in molecular energy levels, specifically the LUMO level, and a red-shift in the absorption spectrum, extending absorption further into the near-infrared (NIR) region. acs.orgfigshare.comwhiterose.ac.ukfrontiersin.org For example, this compound exhibits a maximum absorption around 860 nm, which is red-shifted compared to ITIC. ossila.com The fluorination from IEICO to this compound has also been shown to increase π-π stacking interactions, which can be further strengthened when blended with a suitable donor material. whiterose.ac.ukwhiterose.ac.uk

Similarly, chlorination, resulting in analogues like IEICO-4Cl, also introduces electron-withdrawing groups. acs.orgfigshare.com IEICO-4Cl has a structure with the IDT core flanked by two 2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2Cl) units. ossila.com It exhibits an ultralow bandgap and extends its main absorption into the NIR region, with a maximum absorption around 880 nm. ossila.com Chlorination can influence charge mobility and electron-accepting capacity. researchgate.net Studies comparing fluorination and chlorination in other NFA systems like ITIC have shown that while both slightly affect geometric structures and energy levels, they significantly enlarge the electrostatic potential difference between the acceptor and donor, which can induce an electric field at the heterojunction interface and increase transferred charges. mdpi.com Chlorination has also been reported to increase the planarity, crystallinity, and charge mobility of some chlorine-containing NFAs. scispace.com

Table 1: Impact of Halogenation on Optical and Electronic Properties (Illustrative based on search results)

| Compound | Halogenation Type | Approx. Absorption Max (nm) | Trend in Energy Levels (vs. parent) |

| IEICO | None | Shorter wavelength | Higher energy levels |

| This compound | Fluorination | ~860 | Down-shifted LUMO, Red-shifted absorption acs.orgfigshare.comwhiterose.ac.ukfrontiersin.org |

| IEICO-4Cl | Chlorination | ~880 | Down-shifted energy levels, Red-shifted absorption acs.orgfigshare.comossila.com |

Influence of Side-Chain Architecture on Intermolecular Interactions and Solubility

The architecture of side chains in this compound and its analogues plays a crucial role in dictating intermolecular interactions, molecular packing, and solubility, which are critical factors for solution processability and active layer morphology in organic electronic devices. This compound incorporates 2-ethylhexyloxy side chains on the thiophene π-bridges and hexylphenyl side chains on the IDT core. sciopen.com

Side-chain engineering can tune the miscibility between the NFA and the polymer donor, influencing the phase separation in the active layer. acs.org For example, modifying side chains in conjugated polymers blended with this compound has shown that the side chain structure can affect the surface energy of the polymer and the miscibility with this compound, thereby influencing the blend morphology and device performance. acs.org The introduction of bulkier or different types of side chains can impact π-π stacking and the formation of crystalline domains. nih.govresearchgate.net

Studies on other NFA systems have demonstrated that the position and type of side chains can influence molecular packing order and intermolecular interactions, which are vital for efficient charge transport and reduced energy loss. nih.gov For instance, modifying inner side chains has been shown to regulate intermolecular interactions and improve the tightness and order of molecular packing. nih.gov Side-chain isomerism engineering has also been explored to tune energy levels, absorption, and crystallinity. frontiersin.org

Exploration of Isomeric Forms and Conformational Control in Synthesis

The exploration of isomeric forms and the control of molecular conformation during synthesis are important aspects of developing high-performance NFAs. Isomers of this compound can arise from different attachment positions of the end groups to the π-bridged segments. For example, an isomer denoted as i-IEICO-4F has been reported, where the end groups are attached at the 4-position instead of the 5-position of the neighboring spacers. nih.gov This structural difference leads to a more twisted molecular configuration compared to the more planar this compound. acs.orgfigshare.comnih.gov

Conformational control during synthesis and processing can significantly impact the molecular packing and morphology of the active layer. researchgate.netnih.gov The half-planar-half-twisted backbone configuration observed in some IEICO derivatives, arising from the asymmetric molecular structure and steric hindrance of the π-bridged segments, can influence their properties. acs.orgfigshare.com Controlling the molecular crystal conformation in the bulk heterojunction layer, potentially through interface engineering, can strongly influence OPV performance. researchgate.net Modulating the crystallinity of molecules by changing their conformations is a useful strategy to optimize morphology. nih.gov

Table 2: Comparison of this compound and an Isomer (Illustrative based on search results)

| Compound | End Group Attachment | Conformation | Absorption Shift (vs. This compound) |

| This compound | 5-position | More planar | - |

| i-IEICO-4F | 4-position | More twisted | Blue-shifted nih.gov |

Advanced Spectroscopic Characterization of Ieico 4f Systems

Ultrafast Carrier Dynamics and Exciton (B1674681) Dissociation Processes

Understanding the ultrafast dynamics of charge carriers and the processes of exciton dissociation at interfaces is key to optimizing the performance of devices incorporating IEICO-4F. nih.govresearchgate.net

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful tool for investigating ultrafast phenomena, providing insights into carrier generation, transfer, and relaxation dynamics on femtosecond to nanosecond timescales. nih.govresearchgate.netrsc.org

Visible Range Studies on Hot Carrier Generation and Transfer Dynamics at Interfaces

Visible fs-TA measurements have been employed to study the generation of hot carriers and their subsequent dynamics at interfaces involving this compound. Studies on hybrid perovskite/IEICO-4F interfaces, such as formamidinium lead bromide (FAPbBr₃)/IEICO-4F, reveal the generation of hot carriers in the perovskite layer. nih.govresearchgate.net The efficient extraction of these hot carriers in the presence of this compound is evidenced by the disappearance of their spectral signature in mixed films. nih.govresearchgate.netresearchgate.net Time-resolved results indicate that hot carriers are injected from FAPbBr₃ to this compound within 150 fs. nih.govresearchgate.netresearchgate.netnih.gov The transfer time for relaxed carriers is slightly longer, approximately 205 fs. nih.govresearchgate.netresearchgate.netnih.gov

Mid-Infrared (Mid-IR) Probing of Ultrafast Electron Injection and Vibrational Modes (e.g., C≡N, C=O)

Femtosecond mid-infrared (Mid-IR) transient absorption spectroscopy is particularly useful for tracking charge transfer processes by monitoring changes in specific vibrational modes of the molecules. nih.govnih.govacs.org this compound exhibits infrared-active vibrational bands due to its A-D-A architecture, including characteristic C≡N and C=O stretching modes. acs.org

Mid-IR experiments on FAPbBr₃/IEICO-4F interfaces have demonstrated the ultrafast formation of peaks at 2115 cm⁻¹ and 2233 cm⁻¹. nih.govresearchgate.netnih.gov These peaks are attributed to the symmetrical and asymmetrical vibrational modes of the C≡N stretch in anionic this compound, providing direct evidence of electron transfer from the donor to the acceptor. nih.govresearchgate.netnih.gov The red shift of these peaks compared to neutral this compound further supports the formation of the radical anion upon electron transfer. acs.org The fs-mid-IR technique allows for following distinct spectral and dynamical changes in the ν(C≡N) vibrational marker mode in both neutral and anionic this compound. nih.gov Studies have shown that the excess energy of hot carriers shortens their injection time compared to relaxed carriers, as demonstrated by both fs-TA and fs-Mid-IR results. nih.gov

Photoluminescence (PL) Lifetime Measurements for Charge Quenching Analysis

Photoluminescence (PL) lifetime measurements are valuable for analyzing charge quenching processes, which occur when excited states are deactivated through charge transfer. nih.govresearchgate.netnih.gov A decrease in the PL lifetime of a donor material in the presence of an acceptor like this compound indicates efficient electron injection. nih.govresearchgate.netnih.gov

In FAPbBr₃/IEICO-4F systems, PL lifetime measurements reveal an approximately 10-fold decrease in the donor lifetime when this compound is present. nih.govresearchgate.netnih.gov This significant quenching confirms efficient electron injection from the perovskite (donor) to the this compound (acceptor) unit. nih.govresearchgate.netnih.gov This is consistent with efficient steady-state PL quenching observed in these systems. acs.org Studies on this compound treated perovskite films (e.g., MAPbI₃) also show dramatic PL quenching and lifetime shortening, indicating faster charge extraction. aip.org The PL characteristics of other materials, such as WSe₂, can be completely quenched with increasing thickness of an this compound layer, attributed to charge transfer from the LUMO of this compound to the conduction band minimum of WSe₂. sciopen.com

| System | Donor PL Lifetime (Pure Film) | Donor PL Lifetime (with this compound) | Quenching Factor (Approximate) | Reference |

| FAPbBr₃/IEICO-4F | τ₁ = 137 ± 8 ns (60%), τ₂ = 980 ± 30 ns (40%) acs.org | τ₁ = 9 ± 2 ns (60%), τ₂ = 96 ± 10 ns (40%) acs.org | ~10-fold nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.govacs.org |

| MAPbI₃/IEICO-4F | 296 ns aip.org | 104 ns (with 1.5 mg/ml this compound) aip.org | ~3-fold | aip.org |

Transient Photovoltage (TPV) and Transient Photocurrent (TPC) for Charge Recombination Kinetics

Transient Photovoltage (TPV) and Transient Photocurrent (TPC) measurements are techniques used to investigate charge recombination kinetics and charge transport in solar cells and other optoelectronic devices. ossila.comkaust.edu.saresearchgate.netrsc.orgtesisenred.netiphy.ac.cn TPV typically probes the decay of an optically induced voltage perturbation to infer carrier dynamics at open circuit, while TPC measures the charge flow under short-circuit conditions. researchgate.netiphy.ac.cn

Studies using TPV and TPC have provided insights into recombination processes in devices incorporating this compound. For instance, in PTB7-Th:this compound binary organic solar cells, the carrier lifetime determined from TPV was found to be 367 µs. researchgate.net The addition of other components, such as PC₆₁BM and PC₇₁BM in ternary or quaternary blends, can influence recombination behavior, leading to suppressed bimolecular recombination. researchgate.netosti.gov TPC measurements can provide information on charge extraction times. osti.gov While TPV is frequently used, its validity in accurately probing bulk recombination dynamics in low-mobility organic semiconductors has been discussed, as it can be influenced by charge carrier redistribution. researchgate.netd-nb.info Transient photocharge (TPQ), a modified TPV technique, has been introduced to more accurately determine the charge carrier recombination lifetime. researchgate.netd-nb.info

| Device System | Measurement | Parameter | Value | Unit | Reference |

| PTB7-Th:this compound (Binary) | TPV | Carrier Lifetime | 367 | µs | researchgate.net |

| PTB7-Th:PC₇₁BM (Binary) | TPV | Carrier Lifetime | 161 | µs | researchgate.net |

| PTB7-Th:this compound | TPC | Charge Extraction Time | 0.34 | µs | osti.gov |

| PTB7-Th:PC₆₁BM | TPC | Charge Extraction Time | 0.22 | µs | osti.gov |

| PTB7-Th:PC₇₁BM | TPC | Charge Extraction Time | 0.23 | µs | osti.gov |

| PTB7-Th:this compound:PC₇₁BM:PC₆₁BM (Quaternary) | TPC | Charge Extraction Time | 0.26 | µs | osti.gov |

| PTB7-Th:this compound | TPV | Carrier Lifetime | 0.96 | µs | osti.gov |

| PTB7-Th:PC₆₁BM | TPV | Carrier Lifetime | 0.65 | µs | osti.gov |

| PTB7-Th:PC₇₁BM | TPV | Carrier Lifetime | 0.70 | µs | osti.gov |

| PTB7-Th:this compound:PC₇₁BM:PC₆₁BM (Quaternary) | TPV | Carrier Lifetime | 1.21 | µs | osti.gov |

Steady-State Optical Spectroscopy

Steady-state optical spectroscopy, including UV-Vis-NIR absorption and Fourier Transform Infrared (FTIR) spectroscopy, provides fundamental information about the electronic transitions and vibrational properties of this compound in its ground state and in blends. nih.govacs.org

UV-Vis-NIR absorption spectra of this compound films show characteristic peaks at 750 nm and 900 nm, with maximum absorption around 860 nm, extending into the near-infrared region. chemicalbook.comnih.govacs.org This strong absorption in the NIR is a key feature of this compound as a low band-gap acceptor. ossila.comchemicalbook.com In blends with donor materials, the absorption spectra reflect the contributions of both components. nih.govacs.org

Steady-state FTIR spectroscopy can identify the vibrational modes of this compound. The ν(C≡N) vibrational mode is a prominent feature, appearing at 2216 cm⁻¹ in the neutral this compound film. nih.govacs.org This mode serves as a reference point for monitoring electron injection in time-resolved mid-IR studies. acs.org Steady-state photoinduced absorption (PIA) spectroscopy in the near-to-mid-infrared regime has also been used to study charge separation in blends containing this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Spectral Response Characterization

UV-Vis absorption spectroscopy is a primary tool for characterizing the spectral response of this compound. The absorption profile reveals the wavelengths of light that the material efficiently absorbs, which is critical for applications like organic solar cells and photodetectors.

This compound exhibits significant absorption in the near-infrared (NIR) region, with a maximum absorption typically observed around 860 nm. ossila.com This strong NIR absorption is a key feature that distinguishes it from some other NFAs like ITIC, where this compound shows a red-shift of approximately 200 nm in its maximum absorption. ossila.com When incorporated into active layers with donor materials, the blend film's absorption spectrum reflects the contributions of both components. For instance, blend films of PTB7-Th:this compound show strong absorption in the NIR region due to this compound, complementing the absorption of the donor polymer in other regions. aip.orgwhiterose.ac.uk This broad absorption range, extending up to 1000 nm in some cases, makes this compound promising for applications requiring response in the visible to NIR range, such as panchromatic organic photodetectors or OPVs designed for specific illumination conditions like those found under human skin. ossila.comacs.orgaip.orgwhiterose.ac.uktandfonline.com

Normalized UV-Vis absorption spectra of this compound films typically show distinct peaks, indicating specific electronic transitions. whiterose.ac.uk The shape and position of these peaks can be influenced by factors such as film morphology and the presence of other materials in a blend. whiterose.ac.ukresearchgate.net For example, the relative height of vibronic transitions in the this compound spectrum can change depending on the processing solvent used. researchgate.net

Electroluminescence (EL) Deconvolution for Charge Transfer State Analysis

Electroluminescence (EL) spectroscopy provides information about radiative recombination processes in organic electronic devices. Analyzing the EL spectrum of blends containing this compound, particularly through deconvolution techniques, can help in understanding the nature and energy levels of charge transfer (CT) states.

For this compound systems, the difference between the blend EL spectrum and the acceptor EL spectrum (ELB - ELA) may appear in a higher-energy region compared to other NFAs, with the low-energy part of the ELB overlapping significantly with the ELA. nih.gov This suggests that in some this compound blends, the low-energy CT-band might be absent or less prominent in the EL spectrum. nih.gov The deconvolution of ELB can help in identifying the part of the spectrum corresponding to the CT-band contribution, which is useful for applying theoretical models like Marcus theory to analyze charge transfer dynamics. nih.gov Studies involving EL deconvolution have been applied to BHJ systems combining different donor polymers (e.6, PM6, PBDTTPD-HT, PTB7-Th) with this compound to understand hole-transfer dynamics and their impact on photovoltaic performance. nih.gov

Theoretical studies also explore the nature of charge transfer states in this compound blends, distinguishing between singlet (¹CT) and triplet (³CT) states. rsc.orgrsc.org The energy arrangement of these CT states, particularly the occurrence of energy inversion where the ³CT state energy is higher than the ¹CT state energy (E³CT > E¹CT), has been observed in blends like PTB7-Th/IEICO-4F. rsc.org This energy arrangement can influence non-radiative energy loss in organic solar cells. rsc.org

Electrochemical Characterization for Electronic Energy Levels

Electrochemical techniques are crucial for determining the electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, of organic semiconductors like this compound. These energy levels dictate the charge injection and transfer processes in electronic devices.

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) for HOMO/LUMO Determination

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are widely used electrochemical methods to estimate the HOMO and LUMO energy levels of organic materials. researchgate.netupb.roimist.ma These techniques measure the redox potentials of the material, which are then empirically correlated to the energy levels. upb.roimist.mareddit.com

For this compound, CV measurements have been employed to estimate its molecular energy levels. acs.org The HOMO and LUMO levels are typically determined from the onset oxidation and reduction potentials, respectively. upb.rokaust.edu.sa Reported values for the HOMO and LUMO levels of this compound vary slightly depending on the experimental conditions and the reference electrode used. One study reported HOMO/LUMO levels of -5.38 eV and -3.85 eV for this compound. acs.org Another source lists HOMO and LUMO values of -5.44 eV and -4.16 eV, respectively. lumtec.com.tw These values are critical for understanding the energy alignment at the interface between this compound and other materials in a device stack, which is essential for efficient charge separation and transport.

Square Wave Voltammetry (SWV) is another pulse voltammetric technique that offers advantages in terms of sensitivity and speed compared to conventional DC voltammetry. nih.govuml.edulongdom.org SWV can be used for rapid determination of redox processes and is particularly useful for discriminating against charging currents. uml.edulongdom.org While the provided search results specifically mention CV for this compound's HOMO/LUMO determination, SWV, given its capabilities, could also be applied for such characterization. nih.govmdpi.com

| Property | Value (eV) | Method | Reference |

|---|---|---|---|

| HOMO | -5.38 | CV | acs.org |

| LUMO | -3.85 | CV | acs.org |

| HOMO | -5.44 | CV | lumtec.com.tw |

| LUMO | -4.16 | CV | lumtec.com.tw |

Spectroelectrochemistry for Redox State Analysis

Spectroelectrochemistry combines electrochemical control with spectroscopic analysis, allowing for the study of the optical properties of a material in different redox states. This technique can provide insights into the changes in the electronic structure and absorption characteristics of this compound upon oxidation or reduction.

While specific spectroelectrochemical studies solely focused on pristine this compound were not extensively detailed in the provided results, spectroelectrochemistry is a powerful technique for analyzing redox-induced changes in organic semiconductors. researcher.life For instance, spectroelectrochemical changes in the Q bands of porphyrazines induced by oxidation have been reported, demonstrating the utility of this method in studying the electronic interactions upon changes in redox state. researcher.life Applying spectroelectrochemistry to this compound could reveal how its absorption spectrum and other optical properties are affected when it is electrochemically oxidized or reduced, providing further validation and detailed understanding of its electronic structure and redox processes observed in CV/SWV.

Morphological and Structural Analysis of Ieico 4f Films and Blends

Atomic-Scale and Nanoscale Morphological Characterization

Understanding the morphology at the atomic and nanoscale provides crucial insights into phase separation, domain distribution, and crystalline structures within IEICO-4F films and blends.

Cryogenic High-Resolution Transmission Electron Microscopy (cryo-HRTEM) for Polymorphism and Crystalline Domain Analysis

Cryogenic High-Resolution Transmission Electron Microscopy (cryo-HRTEM) is a powerful technique for visualizing the nanostructure of organic semiconductor blends in their solution-processed state, minimizing damage compared to room-temperature TEM. researchgate.netnih.gov Cryo-TEM can help characterize the polymorphism of small molecular acceptors like this compound, revealing different sizes of long-range ordering. researchgate.netresearchgate.net It allows for the visualization of nanocrystallites and their orientation within the blend film. researchgate.net For instance, cryo-EM images of PTB7-Th:this compound blends have shown this compound crystallites with a (100)-plane spacing of approximately 2 nm and π–π spacing of about 0.35 nm. researchgate.netresearchgate.net Cryo-HRTEM analysis can provide quantitative and spatially resolved information on crystalline domain size, structural disorder, and molecular alignment. researchgate.net

Selected Area Electron Diffraction (SAED) for Lattice Parameter Determination in Ordered Films

Selected Area Electron Diffraction (SAED), often used in conjunction with TEM, is a valuable tool for determining the lattice parameters of highly ordered organic thin films. researchgate.netresearchgate.net By analyzing the diffraction patterns generated by the electron beam passing through a selected area of the sample, information about the crystal structure and orientation can be obtained. This technique is particularly useful for confirming the presence and nature of crystalline phases observed in TEM images and for quantifying their lattice spacings.

Atomic Force Microscopy (AFM) for Surface Topography, Phase Separation, and Domain Distribution

Atomic Force Microscopy (AFM) is widely used to investigate the surface morphology, phase separation, and domain distribution in organic semiconductor films and blends. mdpi.comresearchgate.netrsc.organton-paar.com AFM operates by scanning a sharp tip across the sample surface, providing high-resolution topographic images. anton-paar.comnih.gov In tapping mode, AFM can also provide phase images, which reflect changes in surface properties such as viscosity and adhesion, allowing for the visualization of different components within a blend and their phase separation. mdpi.comanton-paar.comnih.gov

Studies using AFM have revealed the morphological differences between binary and this compound-incorporated films. For example, in blends with PM7 and IT-4F, the addition of an appropriate amount of this compound can enhance phase separation, leading to the formation of this compound-rich domains. mdpi.com These domains are crucial for efficiently capturing NIR photons and improving device performance. mdpi.com However, an excessive amount of this compound can hinder the formation of well-defined nanophase segregation, resulting in a suboptimal morphology. mdpi.com

AFM images can show the surface roughness of blend films, with higher roughness potentially indicating aggregation or degradation. rsc.org For instance, blend films processed with different solvent mixtures can exhibit varying degrees of smoothness and phase separation, impacting charge transport. core.ac.uk AFM can visualize features like spherulites and provide quantitative data on surface roughness (RMS values) and domain spacing distributions. nih.govcore.ac.uk

Kelvin Probe Force Microscopy (KPFM) for Work Function Mapping and Interfacial Potential

Kelvin Probe Force Microscopy (KPFM) is an AFM-based technique used to measure the surface potential and map the work function of materials at the nanoscale. azonano.comhuji.ac.ilarxiv.org It operates by applying a DC bias to minimize the electrostatic force between the AFM tip and the sample surface, from which the surface potential relative to the tip's work function can be deduced. azonano.comhuji.ac.il KPFM is particularly useful for studying interfaces in semiconductor devices and understanding charge distribution. huji.ac.ilmdpi.comresearchgate.net

KPFM can provide insights into the interfacial potential and work function variations within this compound blends. This is important because the work function is a surface property related to the energy required to remove an electron from the Fermi level to the vacuum level. azonano.com Mapping the work function can reveal variations between different domains in a blend, which can influence charge separation and transport dynamics at donor-acceptor interfaces. While specific KPFM studies solely focused on this compound work function mapping were not extensively detailed in the search results, the technique's general application to organic semiconductor blends highlights its relevance for future investigations into this compound's interfacial electronic properties. huji.ac.ilmdpi.comresearchgate.net

Molecular Packing and Orientation Studies

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for π-π Stacking and Lamellar Ordering

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for analyzing the molecular orientation and packing, including π-π stacking and lamellar ordering, in thin films. researchgate.netd-nb.inforsc.orgescholarship.org GIWAXS provides information about the average microstructure of the film, such as the size and orientation of nanocrystallites. researchgate.net

For neat this compound films, GIWAXS studies have shown a π–π stacking peak in the out-of-plane (OOP) direction and a lamellar peak in the in-plane (IP) direction, indicating a preference for face-on orientation relative to the substrate. researchgate.net For example, a π–π stacking peak at 1.81 Å⁻¹ (corresponding to a stacking distance of 3.47 Å) in the OOP direction and a lamellar peak at 0.300 Å⁻¹ in the IP direction have been observed for neat this compound films. Fluorination of IEICO has been shown to result in stronger π-π stacking in this compound. whiterose.ac.uk

In blends, the molecular packing of this compound can be influenced by the donor material and processing conditions. GIWAXS analysis of PTB7-Th:this compound blends has revealed a mixed face-on/edge-on molecular morphology. d-nb.info The (010) π–π stacking peak of this compound is typically observed in the OOP direction, while lamellar stacking peaks from the donor or acceptor can appear in either the IP or OOP directions depending on their orientation. researchgate.netd-nb.infoescholarship.org

The addition of processing additives can impact the molecular ordering. For instance, adding a solvent additive like PN to PTB7-Th:this compound blends can lead to a stronger and tighter (100) lamellar diffraction peak and (010) π-π stacking peak, corresponding to smaller lamellar and π-π stacking distances. rsc.org This improved π-π stacking ordering and enhanced face-on orientation are favorable for charge transport. rsc.org

GIWAXS studies can also provide quantitative data on peak positions, full width at half maximum (FWHM), and crystal coherence length (CCL), which indicate the degree of crystallinity and crystallite size. d-nb.infofrontiersin.org

Table 1: GIWAXS Data for this compound in Different Films

| Film Type | Peak Type | Direction | Peak Position (Å⁻¹) | d-spacing (Å) | FWHM (Å⁻¹) | CCL (Å) | Citation |

| Neat this compound | π–π Stacking | OOP | 1.81 | 3.47 | - | - | |

| Neat this compound | Lamellar | IP | 0.300 | - | - | - | |

| PTB7-Th:this compound (on ZnO) | π–π Stacking | OOP | 1.77 | - | 0.41 | 13.63 | d-nb.info |

| PTB7-Th:this compound (on ZnO) | Lamellar (PTB7-Th) | OOP | 0.3 | - | 0.03 | 186.40 | d-nb.info |

| PTB7-Th:this compound (on ZnO) | Lamellar (PTB7-Th) | IP | 0.3 | - | 0.03 | 186.40 | d-nb.info |

| PTB7-Th:this compound (on ETSL-1) | π–π Stacking | OOP | 1.81 | - | 0.48 | 11.65 | d-nb.info |

| PTB7-Th:this compound (on ETSL-1) | Lamellar (PTB7-Th) | IP | 0.30 | - | 0.05 | 111.84 | d-nb.info |

| PTB7-Th:this compound (on ETSL-2) | π–π Stacking | OOP | 1.82 | - | 1.32 | 4.32 | d-nb.info |

| PTB7-Th:this compound (on ETSL-2) | Lamellar (PTB7-Th) | IP | 0.31 | - | 0.04 | 139.80 | d-nb.info |

| PTB7-Th:this compound (as-cast) | π–π Stacking | OOP | 1.79 | 3.51 | - | - | rsc.org |

| PTB7-Th:this compound (as-cast) | Lamellar (ACS8) | IP | 0.30 | 20.73 | - | - | rsc.org |

| PTB7-Th:this compound (+ PN additive) | π–π Stacking | OOP | 1.80 | 3.50 | - | - | rsc.org |

| PTB7-Th:this compound (+ PN additive) | Lamellar | IP | 0.31 | 20.00 | - | - | rsc.org |

| PTB7-Th:this compound (+10% DTBO) | π–π Stacking | OOP | 18.81 nm⁻¹ | 3.34 | - | 4.60 nm | frontiersin.org |

| PTB7-Th:this compound (Binary) | π–π Stacking | OOP | 18.28 nm⁻¹ | 3.44 | - | - | frontiersin.org |

Note: Some values were converted from nm⁻¹ to Å⁻¹ using 1 nm⁻¹ = 10 Å⁻¹. d-spacing was calculated using d = 2π/q or d = 1/q depending on the units provided in the source.

Synchrotron-based X-ray Techniques for Three-Dimensional Morphology

Synchrotron-based X-ray techniques, notably Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), are powerful tools for probing the molecular packing and orientation within thin films, offering insights into their three-dimensional morphology. GIWAXS has been extensively applied to study this compound blends, revealing details about crystallite orientation, π-π stacking, and lamellar organization nih.govwikipedia.orgfishersci.cascience.govacrospharmatech.comnih.gov.

Studies utilizing GIWAXS have shown that the fluorination of the IEICO molecule to form this compound can lead to stronger π-π stacking compared to its non-fluorinated counterpart when blended with a donor polymer like PTB7-Th nih.gov. This enhanced stacking is a critical factor influencing charge transport within the active layer. GIWAXS patterns provide quantitative data on parameters such as π-π stacking distances and coherence lengths, which correlate with the degree of molecular order and crystallinity acrospharmatech.com. For instance, investigations into PTB7-Th:this compound blends have linked high photocurrent generation to increased π-π coherence length of the acceptor and optimized domain spacing, as revealed by GIWAXS and Resonant Soft X-ray Scattering (R-SoXS) acrospharmatech.com.

The morphology of this compound blends is also influenced by processing conditions and the nature of the substrate. GIWAXS can be used to examine the impact of different substrates and photoaging on the structural characteristics of these films wikipedia.org. Furthermore, the technique can provide information on the crystallization behavior of underlying layers, such as electron transport layers, and how this influences the molecular packing within the active layer nih.gov.

Complementary techniques like cryogenic high-resolution transmission electron microscopy (Cryo-EM) can further enrich the understanding of this compound morphology by visualizing local nanoscale order and the distribution and orientation of crystallites fishersci.caamericanelements.com. Cryo-EM can resolve fine structural details, such as d-spacing and π-π spacing at the nanometer scale, providing a more direct visualization of the molecular arrangement fishersci.ca.

Table 1 summarizes representative structural parameters obtained from GIWAXS studies on this compound blends.

| Blend Composition | Processing Condition | Technique(s) | Key Morphological Finding(s) | Relevant Structural Parameter(s) | Citation |

| PTB7-Th:this compound | Varied (e.g., with/without additives) | GIWAXS, R-SoXS | Optimized morphology with increased π-π coherence length and domain spacing acrospharmatech.com | π-π coherence length, Domain spacing | acrospharmatech.com |

| PTB7-Th:this compound | Different substrates, Photoaging | GIWAXS | Impact of substrate and aging on morphology wikipedia.org | GIWAXS patterns and profiles | wikipedia.org |

| PTB7-Th:this compound | - | GIWAXS, Cryo-EM | Stronger π-π stacking compared to IEICO blends; Long-range texturing of this compound crystallites nih.govfishersci.caamericanelements.com | π-π stacking distance, d-spacing, Crystallite orientation | nih.govfishersci.caamericanelements.com |

Chemical Composition and Distribution Profiling

X-ray Photoelectron Spectroscopy (XPS) Depth Profiling for Donor/Acceptor Distribution

XPS is a surface-sensitive spectroscopic technique that provides elemental composition and chemical state information. When combined with ion sputtering, XPS can perform depth profiling, allowing for the analysis of chemical composition as a function of film depth chem960.comresearchgate.net. This is particularly valuable for determining the vertical distribution of donor and acceptor materials in bulk heterojunction (BHJ) blends containing this compound nih.govchem960.comnih.govacs.org.

XPS depth profiling studies on this compound blends have been used to visualize the distribution of the polymer donor and the this compound acceptor throughout the active layer nih.gov. These studies can reveal compositional gradients, such as the presence of a donor-rich or acceptor-rich region near the film surface or at interfaces nih.gov. Research indicates that many photovoltaic blends exhibit a donor-rich surface region, which can be beneficial for charge transport and collection nih.gov. The incorporation of fluorinated NFAs like this compound can influence this distribution, potentially encouraging a more intermixed morphology between the donor and acceptor components nih.gov.

XPS depth profiles provide quantitative data on the atomic percentages of elements characteristic of the donor and acceptor materials at different depths within the film. This data can be plotted to show the distribution profile, offering insights into the extent of phase separation and intermixing.

Table 2 presents a conceptual representation of XPS depth profiling data, illustrating how the atomic percentage of elements associated with this compound (e.g., F, S, N) and a donor (e.g., C, S, depending on the polymer) might vary with sputtering depth.

| Sputtering Depth (nm) | Element 1 (Atomic %) | Element 2 (Atomic %) | Element 3 (Atomic %) | ... |

| 0 (Surface) | ||||

| 5 | ||||

| 10 | ||||

| 20 | ||||

| 50 | ||||

| ... |

Note: Specific elements and their percentages would depend on the exact composition of the blend and the experimental data.

Scanning Electron Microscopy (SEM) for Film Surface Examination

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology of thin films with high resolution. SEM provides topographical information and can reveal features such as grain size, surface roughness, pinholes, and the extent of phase separation on the film surface nih.govnih.govjkchemical.comsigmaaldrich.comacrospharma.co.kramericanelements.com.

For this compound films and blends, SEM is employed to assess the quality and homogeneity of the active layer surface. Differences in surface morphology between binary and ternary blends incorporating this compound can be clearly visualized using SEM nih.govjkchemical.com. For example, SEM images can show distinct phase separation phenomena, where different components of the blend form separate domains on the surface nih.gov. The morphology observed via SEM can be correlated with processing conditions, such as the choice of solvent or the use of additives, which influence the film formation process science.gov.

SEM can also be used to examine the microstructural evolution of films, such as the crystallization behavior of materials deposited on different layers americanelements.com. Cross-sectional SEM can provide information about the film thickness and the interfaces between different layers in a multilayer device structure acrospharma.co.kr. While AFM often provides more quantitative data on surface roughness nih.govsigmaaldrich.com, SEM offers a broader view of the surface topography and the distribution of larger features or aggregates.

Figure 1 conceptually illustrates SEM images of different this compound films or blends, highlighting potential morphological variations observed on the surface.

Note: Actual SEM images would be required for a real article, but this illustrates the type of information obtained.

Analysis of SEM images provides qualitative and sometimes quantitative information (e.g., domain size analysis) about the surface morphology, which is critical for understanding charge generation, transport, and recombination processes occurring at or near the surface of this compound-based devices.

Theoretical and Computational Investigations of Ieico 4f

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like IEICO-4F. These calculations provide information about energy levels, charge distribution, and reactivity.

Density Functional Theory (DFT) for Ground, Excited, and Anionic States of this compound

DFT calculations have been applied to study this compound in its ground, excited, and anionic states to understand electron transfer processes. nih.gov These calculations can extract values of vibrational modes, which change upon electron injection and the formation of the anionic species, indicating a weakening of the C≡N bond character. nih.gov The geometries of this compound have been optimized using methods like the Broyden–Fletcher–Goldfarb–Shanno (BFGS) method. nih.gov Functionals such as Perdew–Burke–Ernzerhof (PBE) combined with Grimme's D3 dispersion method and Becke–Johnson (BJ) damping have been used to account for van der Waals interactions. nih.gov Some DFT calculations for the this compound molecule have been performed using software packages like Gaussian 16, revision C.02, with basis sets such as 6-31G*. nih.gov Time-dependent DFT (TD-DFT) is also used to simulate absorption spectra and analyze excited-state properties. techscience.comresearchgate.netrsc.org

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Distributions and Energetics

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic transitions and charge transfer capabilities of this compound. techscience.comresearchgate.netrsc.org DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. techscience.comresearchgate.netrsc.org

For this compound, DFT calculations indicate specific contributions of atoms to the HOMO and LUMO. For instance, the 3-carbon of the bridged thiophene (B33073) is involved in the HOMO, while it is a node in the LUMO. Conversely, the 4-carbon is a node on the HOMO but contributes significantly to the LUMO. This explains how modifications at these positions can influence the energy levels. pku.edu.cn

Reported HOMO and LUMO energy levels for this compound from DFT calculations include values around -5.11 eV and -3.31 eV, respectively. pku.edu.cn These calculated values show good agreement with experimental data trends. pku.edu.cn The distribution of electron density around the HOMO and LUMO is primarily influenced by the electron-withdrawing acceptor groups attached to the central core unit. acs.org For molecules with an A-D-A structure like this compound, the HOMO is often localized on the donor part, and the LUMO on the acceptor part, facilitating intramolecular charge transfer. d-nb.inforesearchgate.net

Calculations of Intramolecular and Intermolecular Reorganization Energies (λI, λO)

Reorganization energy (RE), encompassing both intramolecular (λI) and intermolecular (λO) contributions, is a crucial parameter for understanding charge transport rates in organic semiconductors. acs.org Low reorganization energy is desirable for efficient charge mobility. dntb.gov.uamdpi.com

Calculations of reorganization energy for this compound and similar NFAs are often performed using quantum chemical methods based on Marcus theory. acs.org The intramolecular reorganization energy is primarily dependent on changes in molecular structure upon charge transfer, while the intermolecular reorganization energy is influenced by environmental polarization and external oscillations. acs.org Studies have shown that end-group fluorination can lower the hole and electron reorganization energies of molecules, enhancing charge mobilities. techscience.com

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) analysis provides insights into the charge distribution within a molecule and helps identify potential sites for electrophilic or nucleophilic attack. acs.orginformaticsjournals.co.inuni-muenchen.deacs.org The MEP is typically visualized by mapping the electrostatic potential values onto the molecular surface. uni-muenchen.de

MEP analysis for this compound and related molecules can reveal the distribution of electron density, highlighting regions of negative potential (susceptible to electrophilic attack) and positive potential (susceptible to nucleophilic attack). acs.orginformaticsjournals.co.inacs.org This analysis is useful for understanding intramolecular charge transfer and predicting how the molecule might interact with other molecules or interfaces. rsc.orgacs.org

Molecular Dynamics (MD) Simulations for Aggregate Formation and Interfacial Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound molecules, including their conformations, packing arrangements, and interactions in aggregates or at interfaces. wgtn.ac.nzresearchgate.netnih.gov MD simulations can provide a microscopic view of how molecules assemble and interact, which is essential for understanding the morphology of active layers in organic electronic devices. researchgate.netnih.gov

Simulation of Solvent Evaporation Effects on Film Morphology

Molecular dynamics simulations, particularly those employing a quasi-equilibrium approach to model solvent evaporation, are utilized to study the evolution of thin-film morphology of organic photovoltaic materials like this compound during solution processing. rsc.orgrsc.org These simulations can provide atomistic insights into how the solvent evaporation rate influences molecular packing and the formation of the bulk heterojunction structure, which is crucial for efficient charge separation and transport in OSCs. The solvent evaporation rate can affect the crystallization of NFAs and the phase separation between donor and acceptor materials, impacting device performance. core.ac.uk For example, studies on blends containing this compound have investigated the impact of different solvents and drying times on film morphology and device efficiency. core.ac.ukwhiterose.ac.uk

Computational Modeling of Charge Transfer and Recombination Processes

Computational modeling plays a vital role in understanding the complex charge transfer and recombination processes occurring at the donor-acceptor interface in this compound-based systems. These models help in analyzing the efficiency of exciton (B1674681) dissociation, charge separation, and the mechanisms leading to energy losses.

Marcus-Jortner Electron Transfer Theory for Charge Transfer Rates (kCT)

The Marcus or Marcus-Jortner theory is a theoretical framework used to calculate electron transfer rates (kCT) between donor and acceptor materials. aip.orgresearchmap.jpmdpi.com This theory considers factors such as the electronic coupling between the donor and acceptor and the reorganization energy of the system. While ultrafast charge transfer rates (sub-100 fs) observed in some OSCs may exceed the direct applicability of the standard Marcus framework for nonadiabatic transfer, the model still offers valuable photophysical insights into the charge transfer process. researchmap.jp The rate of charge transfer is crucial for efficient exciton dissociation at the donor-acceptor interface.

Investigation of Exciton Dissociation Driving Force (ΔECT)

The exciton dissociation driving force (ΔECT) is defined as the energy offset between the exciton energy and the charge transfer (CT) state energy. A sufficient driving force is necessary to overcome the exciton binding energy and facilitate the separation of electron-hole pairs into free charge carriers. figshare.comresearchgate.net Computational studies, often employing DFT and time-dependent DFT, investigate how factors like molecular orientation and energy level alignment at the donor-acceptor interface influence ΔECT. figshare.com While a large driving force was traditionally considered essential, recent research explores systems, including those with NFAs like this compound, that exhibit efficient charge separation even with a small or negligible driving force. researchgate.netresearchgate.net The energy level alignment, particularly the HOMO offset between the donor and acceptor, significantly influences the formation and dissociation of charge transfer states. mdpi.com

Application of Machine Learning for Material Design and Performance Prediction

Machine learning (ML) is increasingly applied in the field of organic electronic materials to accelerate the discovery, design, and performance prediction of new materials, including NFAs like this compound. researchgate.netaip.orgnumberanalytics.commdpi.come3s-conferences.org ML algorithms can analyze large datasets of material structures and properties to identify correlations and predict photovoltaic parameters such as power conversion efficiency (PCE). researchgate.netaip.org By building quantitative structure-property relationship (QSPR) models, ML can help in screening potential candidates and guiding the synthesis of materials with desired characteristics. researchgate.netaip.org For example, ML models have been used to predict the PCE of OSCs based on various donor-acceptor pairs, including those structurally related to IEICO. aip.org This data-driven approach complements theoretical calculations and experimental efforts in optimizing the performance of this compound-based devices.

Interfacial and Blend Engineering with Ieico 4f

Influence of Processing Conditions on IEICO-4F Blend Morphology

The morphology of this compound blends can be significantly influenced by processing conditions, including the use of solvent additives and thermal annealing. semanticscholar.orgrsc.org Achieving an optimal nanoscale morphology, characterized by well-defined phase separation and interpenetrating networks, is essential for maximizing device performance. semanticscholar.orgmdpi.com

Role of Solvent Additives (e.g., 1-Chloronaphthalene (B1664548), Diiodooctane) on Nanoscale Interpenetrating Networks

Solvent additives like 1-chloronaphthalene (CN) and 1,8-diiodooctane (B1585395) (DIO) are commonly employed to regulate the morphology of bulk-heterojunction (BHJ) organic solar cells. researchgate.netrsc.org These additives can influence the solubility and aggregation of the donor and acceptor materials, thereby affecting the nanoscale interpenetrating networks formed within the blend. researchgate.net For instance, in PTB7-Th:this compound blends, the addition of CN as a solvent additive has been shown to optimize the photoactive layer nanomorphology, leading to significantly increased short-circuit current density (Jsc). researchgate.net Optimization of the BHJ morphology through the addition of CN to a chlorobenzene (B131634) solution containing PTB7-Th and this compound resulted in a substantial improvement in power conversion efficiency (PCE). researchgate.net

Thermal Annealing Effects on Phase Separation and Molecular Order

Thermal annealing is another widely used post-deposition treatment to optimize the morphology of the active layer in OSCs. semanticscholar.orgrsc.org This process can influence the phase separation and molecular order of the blend components. semanticscholar.orgrsc.org For this compound blends, thermal annealing can promote favorable nanoscale phase separation and appropriate domain sizes, which are crucial for efficient charge generation and transport. frontiersin.org Studies have shown that thermal annealing can effectively regulate the morphology of blends containing liquid-crystalline small molecules, leading to improved photovoltaic performance. semanticscholar.org

However, achieving the optimal morphology through thermal annealing can be challenging. rsc.org Excessive or insufficient phase separation can occur, negatively impacting exciton (B1674681) dissociation or charge transport and consequently reducing device efficiency. rsc.org For example, while thermal annealing can increase charge mobility, it may also accelerate bimolecular recombination, highlighting the need for careful optimization of annealing conditions. semanticscholar.org

Charge Transfer and Transport Efficiency in this compound Blends

Efficient charge transfer and transport are critical for the performance of organic solar cells utilizing this compound as the acceptor. This involves processes occurring at the donor-acceptor interface and within the bulk of the blended film.

Charge Separation and Collection at Donor-Acceptor Interfaces

Charge separation at the donor-acceptor interface is a fundamental process in organic solar cells. In BHJ systems based on low bandgap NFAs like this compound, the hole charge transfer state (hECT) from the acceptor to the donor plays a significant role in device performance. mdpi.comnih.gov Efficient charge separation at this interface is essential for generating free charge carriers. researchgate.netfudan.edu.cn

Ultrafast studies have provided insights into the charge separation dynamics in this compound blends. For instance, in blends of the perovskite FAPbBr3 with this compound, hot carriers are injected from the perovskite to this compound within a remarkably fast timescale of less than 150 femtoseconds. nih.gov This ultrafast charge transfer is evidenced by the rapid formation of anionic this compound species, detectable through characteristic vibrational modes. nih.gov Efficient electron injection from the donor to the this compound acceptor is further supported by photoluminescence lifetime measurements, showing a significant decrease in donor lifetime in the presence of this compound. nih.gov

In polymer:this compound blends, efficient charge transfer for both electrons and holes between the donor and this compound upon photoexcitation has been observed. fudan.edu.cn However, geminate recombination of photo-excited charge carriers can occur, highlighting the importance of optimizing the interface and morphology to minimize such losses. fudan.edu.cn

Hole-Transfer Dynamics and Mechanisms in Blended Systems

Hole transfer from the this compound acceptor to the polymer donor is a crucial step in the charge generation process in many this compound based OSCs, particularly in systems with a type 2 energy alignment where the acceptor's LUMO is higher than the donor's LUMO, and the acceptor's HOMO is lower than the donor's HOMO. nih.gov

Studies investigating hole-transfer dynamics in BHJ systems with this compound have revealed relatively fast hole-transfer times. mdpi.com For example, a hole-transfer time of approximately 13.0 ps was observed for the PM6:this compound blend. mdpi.com Even pristine this compound exhibited a remarkably faster hole-transfer time (~71 ps) compared to other acceptors in the study. mdpi.com

Research suggests that in some low-bandgap NFA BHJs, ultrafast donor-to-acceptor energy transfer can precede hole transfer from the acceptor to the donor. mpg.de In PBDB-T:this compound blends with type 2 energy alignment, the hole transfer channel can be described as an interfacial charge-transfer (CT) excitation-mediated charge separation process. nih.gov

Efficient hole transfer is supported by observations like the significant quenching of this compound photoluminescence by the donor polymer, as seen in the PTB7-Th:this compound blend. fudan.edu.cn

Impact of Energy Level Alignment between Donor and this compound on Device Performance

The energy level alignment between the donor material and this compound is a critical factor influencing device performance. americanelements.comfishersci.comresearchgate.net The relative positions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of the donor and acceptor determine the driving force for exciton dissociation and charge transfer. researchgate.net

For efficient charge generation and high internal quantum efficiencies, a sufficient ionization energy (IE) offset (difference between donor HOMO and acceptor HOMO) is often required. mpg.deresearchgate.net An IE offset of approximately 0.5 eV between the donor and NFA can enhance exciton-to-charge conversion efficiency. researchgate.net However, in low-bandgap NFA BHJs, ultrafast energy transfer can make the electron affinity (EA) offset (difference between donor LUMO and acceptor LUMO) less critical, while a sizeable bulk IE offset remains important for efficient charge generation. mpg.de

Tuning the energy levels of the donor polymer is a strategy employed to optimize the energy alignment with this compound and improve device performance. frontiersin.orgacs.org For instance, modifying the donor structure through chalcogen exchange has been shown to improve energy alignment with the acceptor, leading to improved device parameters like lower dark current in organic photodetectors. acs.org

Ternary Blending Strategies Utilizing this compound

Ternary blending is a widely adopted strategy to enhance the performance of OSCs by introducing a third component that can synergistically improve light absorption, charge dynamics, and morphology. aip.orgkaust.edu.saacs.org this compound has been extensively investigated as a third component in various ternary systems, demonstrating its versatility and effectiveness. researchgate.netresearchgate.netrsc.orgnih.gov

This compound as a Secondary Acceptor for Complementary Absorption and Charge Transport

One of the primary roles of this compound in ternary OSCs is to act as a secondary acceptor that complements the absorption spectrum of the host binary blend. researchgate.netaip.orgnih.gov this compound exhibits strong absorption in the near-infrared (NIR) region, typically extending to around 1000 nm, which is often a less absorbed region for common donor polymers and primary acceptors. ossila.comwhiterose.ac.uknih.gov By incorporating this compound, the ternary blend can achieve a broader and more efficient photon harvesting across a wider range of the solar spectrum, leading to increased short-circuit current density (Jsc). researchgate.netaip.orgnih.gov

For instance, in ternary systems based on PTB7-Th:PC71BM, the addition of this compound as a secondary acceptor has been shown to enhance absorption in the 600 to 1000 nm range, contributing to a significant increase in PCE and Jsc. researchgate.net Similarly, in non-fullerene based ternary blends like PBDB-T:HF-PCIC, this compound's near-infrared absorption complements the absorption of the other components, enabling broad coverage from 300 to 1000 nm and resulting in substantial current enhancement. nih.gov

Beyond complementary absorption, this compound also influences charge transport within the ternary blend. Its presence can form ternary mixed domains, which can enhance both charge separation and charge transport. researchgate.netacs.org Studies have indicated that the addition of this compound can promote the crystallization of donor polymers, providing additional pathways for efficient charge transfer and transport compared to binary systems. researchgate.netacs.org Furthermore, this compound can contribute to more balanced charge carrier mobilities, which is crucial for efficient charge extraction and higher fill factors (FF). acs.org

Research findings illustrate the impact of this compound as a secondary acceptor:

| System | Primary Acceptor | Secondary Acceptor (this compound) Ratio | Jsc (mA/cm²) | PCE (%) | Reference |

| PTB7-Th:PC71BM | PC71BM | 30 wt% | - | 11.24 | researchgate.net |

| PBDB-T:HF-PCIC | HF-PCIC | 35 wt% | 23.46 | 11.20 | nih.gov |

| PTB7-Th:this compound (Binary) | This compound | N/A | 12.5 | 6.7 | whiterose.ac.uk |

| PTB7-Th:this compound (Fluorinated) | This compound | N/A | 22.1 | 10.7 | whiterose.ac.uk |

| PTB7-Th:BIT-4F-T:this compound | This compound | 10% BIT-4F-T (as donor) | 27.3 | 14.0 | ossila.commdpi.com |

The energy level alignment in ternary blends incorporating this compound is also a critical factor. A cascade-type LUMO level arrangement among the donor, primary acceptor, and this compound can facilitate efficient exciton dissociation and charge transfer. researchgate.netnih.gov

This compound as a Morphology Modifier and Processing Aid in Ternary Systems

Beyond its role in light absorption and charge transport, this compound can also act as a morphology modifier and processing aid in ternary organic solar cells. nih.govrsc.org The morphology of the active layer, including domain size, purity, and crystallinity, significantly impacts the device performance and stability. kaust.edu.saaip.org

The introduction of this compound into a binary blend can help optimize the nanoscale morphology. whiterose.ac.uknih.gov For instance, in PBDB-T:HF-PCIC blends, where HF-PCIC is a crystalline material prone to aggregation, the addition of the relatively lower crystalline this compound can help optimize the domain sizes. nih.gov This leads to a more favorable morphology for charge separation and transport. nih.gov

This compound's influence on morphology can also contribute to improved charge extraction and reduced recombination. researchgate.netresearchgate.net Studies have shown that the addition of this compound can promote the crystallization of the active layer, reduce charge recombination, and thereby decrease the dark current of the device. researchgate.net Furthermore, in some systems, this compound has been observed to promote favorable molecular packing and orientation of other components, leading to enhanced charge mobility. researchgate.netrsc.org

The processing conditions, such as the use of solvent additives or sequential deposition methods, in conjunction with the properties of this compound, are critical for controlling the final morphology and device performance. acs.orgresearchgate.net Optimizing these processing parameters can lead to well-controlled blend structures with enhanced crystallinity and improved charge generation and collection properties. acs.orgresearchgate.net

Non Clinical Application Perspectives of Ieico 4f Based Devices

Organic Photodetectors (OPDs) for Broadband and Near-Infrared (NIR) Sensing

IEICO-4F is utilized in high-performance panchromatic organic photodetectors (OPDs) capable of sensing across a wide spectrum, including the NIR region. ossila.comacs.orgnih.govopenarchives.greie.grnih.gov Its low band gap and strong absorption in the NIR make it suitable for applications requiring detection beyond the range of traditional silicon photodiodes. nih.govopenarchives.greie.gr

Optimization for Flat-Spectrum Responsivity and High Detectivity

Achieving both flat-spectrum responsivity and high external quantum efficiency (EQE) in broadband OPDs remains a goal in organic electronics. acs.orgnih.gov this compound has been incorporated into ternary bulk heterojunction (BHJ) active layers, often blended with polymer donors like poly(3-hexylthiophene) (P3HT) and PTB7-Th, to extend the responsivity spectrum from the ultraviolet (UV) to visible and NIR regions (200–1100 nm). acs.orgnih.gov Under specific conditions, such as a 6 V bias, ternary BHJ OPDs utilizing this compound have demonstrated a relatively flat responsivity spectrum in the range of 280 to 810 nm. acs.orgnih.gov This approach can lead to enhanced responsivity and EQE compared to binary blends. acs.orgnih.gov